Product packaging for Methyl (2-Chloro-5-fluoro-phenoxy)-acetate(Cat. No.:)

Methyl (2-Chloro-5-fluoro-phenoxy)-acetate

Cat. No.: B11884066
M. Wt: 218.61 g/mol
InChI Key: LBWYKWFZRDIWFS-UHFFFAOYSA-N
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Description

Methyl (2-Chloro-5-fluoro-phenoxy)-acetate (CAS 1866220-78-1) is a high-purity organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . This ester is a key chemical building block in medicinal and agrochemical research. Phenoxy-acetate and phenoxy-acetamide derivatives are extensively investigated for their diverse biological activities, serving as core structures in the development of new therapeutic agents . Researchers value this compound as a versatile synthetic intermediate that can be readily hydrolyzed to the corresponding acid or coupled with amines to form amide linkages . These transformations are crucial for constructing more complex molecules, such as phenoxy thiazoles, which have shown promising pharmacological properties, including cytotoxic and anti-proliferative efficacy against cancer cells in research models . As a reagent, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery. This product is intended for research purposes and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO3 B11884066 Methyl (2-Chloro-5-fluoro-phenoxy)-acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

methyl 2-(2-chloro-5-fluorophenoxy)acetate

InChI

InChI=1S/C9H8ClFO3/c1-13-9(12)5-14-8-4-6(11)2-3-7(8)10/h2-4H,5H2,1H3

InChI Key

LBWYKWFZRDIWFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aromatic and aliphatic protons of Methyl (2-Chloro-5-fluoro-phenoxy)-acetate, are not available in the reviewed literature.

Detailed ¹³C NMR spectral data, which would provide the chemical shifts for each unique carbon atom in the this compound molecule, could not be found.

There are no available reports on the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The precise elemental composition of this compound, as would be determined by HRMS, is not documented in the available resources.

Specific GC-MS analysis data for this compound, including its retention time and mass fragmentation pattern for purity assessment, is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elucidating the structure of analytes. For this compound, ESI-MS analysis is anticipated to reveal the molecular ion peak and characteristic fragmentation patterns that confirm its molecular structure.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Predicted Ion m/z (calculated) Description
[M+H]⁺ 221.02 Protonated molecular ion
[M+Na]⁺ 243.00 Sodium adduct
[M-CH₃]⁺ 205.99 Loss of a methyl group from the ester
[M-OCH₃]⁺ 189.99 Loss of a methoxy group from the ester
[C₇H₄ClFO]⁺ 158.99 Ion from cleavage of the ether bond

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to exhibit distinct peaks corresponding to its constituent functional groups.

Although the specific FT-IR spectrum for this compound is not provided in the search results, data from the closely related precursor, 2-chloro-5-fluoro phenol (B47542), can be used for comparison. The spectrum of 2-chloro-5-fluoro phenol shows characteristic bands for O-H and C-O stretching, as well as aromatic C-H and C=C vibrations researchgate.net. For this compound, the most prominent absorption bands would include the C=O stretching of the ester group, C-O stretching vibrations of the ether and ester linkages, and vibrations associated with the substituted benzene ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring C-H stretch 3100-3000
Methyl Group C-H stretch (asymmetric & symmetric) 2990-2850
Ester C=O stretch 1760-1740
Aromatic Ring C=C stretch 1600-1450
Methylene Group CH₂ bend ~1465
Ether & Ester C-O stretch 1300-1000
Aryl Halide C-Cl stretch 850-550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group of the ester. These chromophores are expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions anticipated for this molecule are π→π* and n→π* transitions libretexts.orglibretexts.org. The π→π* transitions, associated with the aromatic ring, are typically of high intensity and occur at shorter wavelengths. The presence of substituents (chloro and fluoro groups) and the phenoxy-acetate side chain can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands uobabylon.edu.iq. The n→π* transition is associated with the non-bonding electrons of the oxygen atom in the carbonyl group. These transitions are generally of lower intensity and appear at longer wavelengths compared to π→π* transitions libretexts.orgyoutube.com. The solvent polarity can also influence the position of these absorption bands; n→π* transitions typically undergo a blue shift in polar solvents, while π→π* transitions may show a red shift libretexts.orguobabylon.edu.iq.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm) Relative Intensity
π→π* Substituted Benzene Ring 200-280 High

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

While the crystal structure of this compound has not been specifically reported in the provided search results, analysis of structurally similar compounds provides insight into the expected molecular geometry. For instance, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals a planar benzofuran unit, with the molecular packing stabilized by π–π stacking interactions nih.gov. Similarly, the analysis of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol shows the importance of hydrogen bonding in its crystal packing mdpi.com. For this compound, the analysis would be expected to reveal a largely planar phenoxy group, with the acetate moiety exhibiting a specific conformation relative to the aromatic ring. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O contacts and potentially halogen bonds or π–π stacking.

Table 4: Representative Crystallographic Data for a Structurally Related Compound (Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate)

Parameter Value Reference
Chemical Formula C₁₂H₁₁ClO₄S nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 7.4015 (16) researchgate.net
b (Å) 22.945 (5) researchgate.net
c (Å) 9.184 (2) researchgate.net
β (°) 96.145 (4) researchgate.net
Volume (ų) 1550.7 (6) researchgate.net

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction.

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between molecules, providing a detailed picture of the crystal packing forces.

Table 5: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis in Related Chloro-Substituted Organic Molecules

Contact Type Typical Contribution (%) Description
H···H 25-50% van der Waals interactions between hydrogen atoms.
Cl···H/H···Cl 10-20% Interactions involving chlorine and hydrogen atoms, indicative of weak hydrogen bonds or van der Waals forces. nih.gov
C···H/H···C 10-25% van der Waals interactions involving carbon and hydrogen.
O···H/H···O 5-15% Typically represent C-H···O hydrogen bonds. nih.gov

Three-Dimensional Energy Frameworks Elucidation

The determination of the three-dimensional structure and the elucidation of the energy frameworks of this compound are paramount for understanding its physicochemical properties and potential interactions in a biological or material context. While a specific crystal structure for this compound is not publicly available, analysis of structurally similar compounds, such as other halogenated phenoxyacetic acid derivatives, provides significant insight into the forces governing its supramolecular assembly.

Crystal structure analysis of related compounds, like 2-(2-chlorophenyl)acetic acid and various chalcone derivatives containing a phenoxyacetic acid moiety, reveals the importance of intermolecular interactions in stabilizing the crystal lattice. nih.govmanipal.edu In the solid state, molecules of phenoxyacetic acid derivatives often arrange into inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers can then be further linked into layers or more complex three-dimensional networks by weaker C-H···O and sometimes C-H···Cl interactions. nih.govnih.gov

The table below illustrates the typical types of intermolecular interactions and their respective energy contributions that would be anticipated in the three-dimensional framework of this compound, based on data from analogous structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Estimated Energy (kcal/mol)
C-H···OAromatic C-HCarbonyl Oxygen2.2 - 2.8-1 to -4
C-H···OMethyl C-HPhenoxy Oxygen2.3 - 2.9-1 to -3
C-H···ClAromatic C-HChlorine2.7 - 3.2-0.5 to -2
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8-1 to -5

This data is illustrative and based on general principles of intermolecular interactions and findings for structurally related compounds.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable for the analysis of this compound, enabling both the monitoring of its synthesis and the determination of its purity.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions, including the synthesis of phenoxyacetates. walisongo.ac.idthieme.de In the synthesis of this compound, which would typically involve the reaction of 2-Chloro-5-fluorophenol with a methyl haloacetate, TLC can be used to track the consumption of the starting materials and the formation of the product. walisongo.ac.id

A typical TLC analysis involves spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system. rochester.edulibretexts.org For compounds of this nature, a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate is commonly used as the mobile phase. walisongo.ac.id The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The less polar product is expected to have a higher Retention Factor (Rf) value compared to the more polar phenolic starting material. The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compounds. rsc.org

The progress of the reaction can be assessed by observing the disappearance of the reactant spots and the appearance and intensification of the product spot over time. libretexts.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu

Below is a representative table of TLC data for monitoring the synthesis of this compound.

CompoundFunctionMobile Phase (n-Hexane:Ethyl Acetate)Rf Value
2-Chloro-5-fluorophenolReactant7:30.45
Methyl ChloroacetateReactant7:30.65
This compoundProduct7:30.75

These Rf values are hypothetical and for illustrative purposes, as they are dependent on the specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of the purity of this compound and for the separation of its enantiomers, should it possess a chiral center. pensoft.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such compounds.

For purity determination, a C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate buffer, at a specific pH. pensoft.netpensoft.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The compound is detected using a UV detector, with the detection wavelength set to a value where the analyte exhibits strong absorbance, typically around 220-280 nm for aromatic compounds. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

The table below outlines a typical set of HPLC conditions for the purity analysis of this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

These conditions are based on methods developed for structurally similar aromatic esters and may require optimization for this specific compound.

As this compound itself is not chiral, enantiomeric resolution would not be applicable. However, if a chiral center were introduced into the molecule, for instance, by modification of the acetate side chain, chiral HPLC would be the method of choice for separating the enantiomers. This would involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. Such calculations for Methyl (2-Chloro-5-fluoro-phenoxy)-acetate would provide significant insights into its chemical behavior. However, no specific DFT studies for this compound were found in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the molecule's electron-donating (HOMO) and electron-accepting (LUMO) sites, predicting its behavior in chemical reactions. A comprehensive search did not reveal any published FMO analysis for this specific compound.

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can accurately predict spectroscopic parameters. Theoretical vibrational (infrared and Raman) frequencies can be calculated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, simulating the UV-Vis absorption spectrum. A search for computationally predicted spectroscopic data for this compound yielded no specific results.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, this would involve mapping the potential energy surface by rotating its single bonds.

Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the compound over time, providing insights into its flexibility, interactions with solvents, and conformational changes at different temperatures. No specific conformational analysis or MD simulation studies for this compound are available in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies in Compound Design

QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. To develop a QSAR/QSPR model for derivatives of this compound, a dataset of related compounds with measured activities/properties would be required. Computational descriptors (like those from DFT) would be calculated for each compound and used to build a predictive model. Such models are instrumental in designing new compounds with desired characteristics. No QSAR or QSPR studies specifically involving this compound were identified.

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. Computer-Aided Synthesis Design (CASD) tools employ algorithms and reaction databases to automate this process, suggesting potential synthetic routes.

A plausible retrosynthetic disconnection for this compound would involve breaking the ether bond, leading to 2-Chloro-5-fluorophenol and a methyl haloacetate (e.g., methyl bromoacetate) as precursors. This disconnection is based on a standard Williamson ether synthesis. While this is a chemically reasonable approach, no specific CASD studies detailing optimized synthetic pathways for this particular molecule were found in the literature.

Theoretical Studies of Reaction Mechanisms and Transition States

Detailed computational investigations are crucial for understanding the reactivity of a chemical compound, providing insights into reaction pathways, energy barriers, and the geometries of transient species. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the interactions of molecules and predict the kinetics and thermodynamics of a reaction.

For a compound like this compound, theoretical studies could elucidate mechanisms for key reactions such as hydrolysis, oxidation, or thermal decomposition. These investigations would involve mapping the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. The critical points on this surface, namely the transition states, represent the highest energy barrier that must be overcome for the reaction to proceed.

The characterization of these transition states, including their geometry, vibrational frequencies, and energy, is fundamental to understanding the reaction rate. However, without specific computational studies performed on this compound, any discussion of its reaction mechanisms or the presentation of data, such as activation energies or transition state geometries, would be purely speculative and scientifically unfounded. The presence of the chlorine and fluorine atoms on the benzene ring, as well as the ether linkage and the ester group, would all significantly influence the electron distribution and, consequently, the reaction pathways and transition state structures.

Due to the absence of dedicated research, no data tables or detailed findings on the theoretical reaction mechanisms of this compound can be provided at this time. The scientific community has yet to publish computational chemistry studies that would form the basis for such an analysis.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways of Methyl (2-Chloro-5-fluoro-phenoxy)-acetate

Abiotic degradation, which involves non-biological processes, plays a significant role in the environmental breakdown of organic compounds. For this compound, the primary abiotic degradation pathways are expected to be photodegradation and hydrolysis.

Photodegradation, the breakdown of compounds by light, can occur through direct absorption of solar radiation or indirect processes involving photosensitizers. For analogous compounds like 4-chlorophenoxyacetic acid (CPA), photocatalytic degradation has been observed in the presence of iron complexes and hydrogen peroxide. This process is initiated by the absorption of light by the iron complex, leading to the formation of highly reactive hydroxyl radicals that can degrade the organic molecule. The main degradation intermediates identified in such processes are often phenol (B47542) and corresponding chlorophenols, which are further mineralized with continuous irradiation rsc.org.

Similarly, studies on other chlorophenoxyacetic acids have demonstrated their decomposition through photocatalysis using materials like zinc oxide/γ-Fe2O3 nanocomposites researchgate.net. The rate of photodegradation in these systems can be influenced by factors such as the pH of the medium and the concentration of the photocatalyst researchgate.net. It is plausible that this compound would undergo similar photocatalytic degradation in the environment, particularly in sunlit surface waters containing natural photosensitizers like humic acids.

Table 1: Factors Influencing Photodegradation of Structurally Related Phenoxyacetic Acids

FactorInfluence on Degradation RateReference
pH Can increase the rate of photodegradation. nih.gov
Presence of H₂O₂ Can significantly accelerate the reaction rate. nih.gov
Ethanol Can partially inhibit the reaction by scavenging hydroxyl radicals. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, hydrolysis would involve the cleavage of the ester bond to yield (2-Chloro-5-fluoro-phenoxy)-acetic acid and methanol. The rate of this reaction is highly dependent on pH and temperature.

Biotic Transformation and Biogeochemical Cycling in Environmental Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic pollutants from the environment. The structure of this compound, being similar to phenoxyacetic acid herbicides, suggests that it would be susceptible to microbial breakdown in soil, water, and sediment.

The biodegradation of phenoxyacetic acid herbicides like 2,4-D and MCPA is well-documented and typically involves the cleavage of the ether linkage, followed by the degradation of the aromatic ring nih.govvu.nl. Microorganisms capable of degrading these compounds have been isolated from various environments. The degradation process can be influenced by environmental factors such as pH, temperature, and the presence of other organic compounds nih.gov.

For instance, the degradation of chloroacetamide herbicides, another class of halogenated aromatic compounds, is known to be initiated by different reactions in aerobic and anaerobic bacteria. Aerobic pathways often start with N/C-dealkylation, while anaerobic degradation is typically initiated by dechlorination bohrium.com. It is likely that the biodegradation of this compound would proceed through similar initial steps, including the hydrolysis of the ester group to the corresponding carboxylic acid, followed by cleavage of the ether bond and subsequent degradation of the resulting chlorofluorophenol. The rate of degradation would likely vary across different environmental matrices, with soil and sediment generally providing more favorable conditions for microbial activity compared to water.

The microbial degradation of halogenated aromatic compounds can lead to a variety of intermediate metabolites. For phenoxyacetic acid herbicides, the primary metabolites are the corresponding phenols and catechols, which are then subject to ring cleavage vu.nl. For example, the degradation of 2,4-D can produce 2,4-dichlorophenol (B122985) as an initial metabolite.

Based on analogous pathways, the biodegradation of this compound would likely first involve the hydrolysis of the methyl ester to (2-Chloro-5-fluoro-phenoxy)-acetic acid. Subsequent microbial action would likely cleave the ether linkage, yielding 2-chloro-5-fluorophenol. This phenolic intermediate would then undergo further degradation, potentially through hydroxylation and subsequent ring opening. The specific metabolites and the complete degradation pathway would depend on the microbial communities present and the prevailing environmental conditions. Studies on other aromatic microbial metabolites have identified various phenylcarboxylic acids as common breakdown products nih.govheraldopenaccess.usnih.gov.

Table 2: Potential Microbial Degradation Steps for this compound

StepReactionPotential Intermediate Product
1 Ester Hydrolysis(2-Chloro-5-fluoro-phenoxy)-acetic acid
2 Ether Cleavage2-Chloro-5-fluorophenol
3 Ring HydroxylationChlorofluorocatechol
4 Ring CleavageAliphatic acids

Formation of Related Haloacetic Acids (HAAs) as Environmental Transformation Products

Haloacetic acids (HAAs) are a class of disinfection byproducts formed during water treatment when chlorine reacts with natural organic matter nih.govresearchgate.net. While the formation of HAAs is primarily associated with water disinfection processes, the degradation of halogenated organic compounds in the environment could potentially contribute to their presence.

The degradation of compounds like this compound, which contains both chlorine and fluorine atoms on the aromatic ring, could theoretically lead to the formation of smaller halogenated aliphatic acids, including HAAs, as intermediate or final products. The breakdown of the aromatic ring could release fragments that, upon further oxidation, might form various HAAs. However, direct evidence for the formation of HAAs from the environmental degradation of chlorofluorophenoxy acetates is currently lacking in the scientific literature. The photodegradation of HAAs themselves has been studied, indicating they can be broken down further in the environment under the influence of light nih.gov. Further research is needed to determine if the degradation of this compound is a significant source of HAAs in the environment.

Environmental Transport and Partitioning Behavior of this compound in Diverse Media

The environmental transport and partitioning of a chemical compound dictate its mobility, distribution, and potential for exposure to various ecological receptors. For this compound, a synthetic organic compound, a thorough understanding of its behavior in different environmental compartments—soil, water, and air—is crucial for assessing its environmental fate. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific studies on the environmental transport and partitioning of this particular molecule.

Due to the absence of direct research findings for this compound, this section will establish a framework for the types of data and studies that are necessary to characterize its environmental behavior. This information is typically derived from standardized laboratory and field studies. The behavior of structurally related compounds, such as other phenoxyacetate (B1228835) herbicides, can provide some general insights, but direct extrapolation of data is not scientifically rigorous without experimental validation for the specific compound . researchgate.netnih.govoregonstate.edu

The key parameters that govern the transport and partitioning of a chemical in the environment include its water solubility, vapor pressure, and its partitioning coefficients between different phases, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.commdpi.com

Soil Mobility and Adsorption Characteristics

The movement of this compound through the soil profile is largely governed by its adsorption to soil particles. The extent of this adsorption is influenced by the compound's chemical properties and the physical and chemical characteristics of the soil, such as organic matter content, clay content, and pH. mdpi.comresearchgate.net The soil organic carbon-water partition coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter. A high Koc value suggests strong adsorption and therefore low mobility, while a low Koc value indicates weaker adsorption and a higher potential for leaching into groundwater. chemsafetypro.com

Table 1: Essential Data for Assessing Soil Mobility of this compound

ParameterSymbolSignificanceStatus for this compound
Soil Organic Carbon-Water Partition CoefficientKocIndicates the tendency of the compound to adsorb to soil organic matter. Higher values suggest lower mobility.Data Not Available
Soil Adsorption CoefficientKdMeasures the ratio of the chemical adsorbed to soil to the chemical dissolved in the soil solution. Varies with soil type.Data Not Available
Leaching Potential-The likelihood of the compound to move through the soil profile and reach groundwater.Data Not Available

Without experimental data for the Koc and Kd of this compound, its mobility in soil cannot be definitively classified. For context, phenoxyacetic acid herbicides, a related class of compounds, exhibit a range of soil mobilities depending on their specific chemical structure and the soil properties. researchgate.netnih.gov

Behavior in Aquatic Systems

In aquatic environments, the behavior of this compound would be influenced by its water solubility, potential for hydrolysis, and partitioning to sediment and suspended particles. The octanol-water partition coefficient (Kow) is a critical parameter for predicting the potential for bioaccumulation in aquatic organisms. A high log Kow value suggests a greater tendency to partition into fatty tissues.

Table 2: Key Parameters for Understanding Aquatic Behavior of this compound

ParameterSymbolSignificanceStatus for this compound
Water Solubility-The maximum amount of the compound that can dissolve in water. Affects its concentration in the aqueous phase.Data Not Available
Octanol-Water Partition CoefficientKowIndicates the lipophilicity of the compound and its potential to bioaccumulate in aquatic organisms.Data Not Available
Sediment-Water Partition CoefficientKsedDescribes the distribution of the compound between sediment and the overlying water column.Data Not Available

Research on other chlorinated and fluorinated aromatic compounds suggests that halogenation can significantly influence a molecule's partitioning behavior. researchgate.net However, the specific placement of the chloro and fluoro substituents on the phenoxy ring of this compound would uniquely determine its properties.

Atmospheric Transport and Volatilization

The potential for atmospheric transport is determined by a compound's volatility, which is a function of its vapor pressure and its partitioning between the soil/water and air phases. Chemicals with a high vapor pressure and a low tendency to adsorb to soil or dissolve in water are more likely to volatilize and be transported in the atmosphere. The persistence of phenoxy herbicides in the air and their subsequent deposition can be a route of environmental contamination. oregonstate.edu

Table 3: Parameters for Assessing Atmospheric Transport of this compound

ParameterSymbolSignificanceStatus for this compound
Vapor PressureVPA measure of the tendency of a compound to evaporate. Higher values indicate greater volatility.Data Not Available
Henry's Law ConstantH or KhIndicates the partitioning of a compound between air and water.Data Not Available

Applications in Chemical Synthesis and Materials Science

Methyl (2-Chloro-5-fluoro-phenoxy)-acetate as a Precursor or Intermediate in Organic Synthesis

This compound is a key starting material in the synthesis of more complex molecules. Its reactivity allows for its incorporation into a variety of organic structures, highlighting its utility as a versatile intermediate.

Synthesis of Diverse Organic Compounds and Heterocyclic Systems

While direct synthesis pathways for a wide array of organic compounds from this compound are not extensively documented in readily available literature, its structural components suggest its potential as a precursor for various heterocyclic systems. For instance, compounds with a phenoxy acetic acid moiety are utilized in the synthesis of biologically active molecules.

General synthetic strategies for heterocyclic systems that could potentially involve intermediates derived from this compound include:

Quinoxaline Derivatives: Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are often synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govnih.gov While a direct reaction using this compound is not explicitly detailed, its derivatives could potentially be modified to create the necessary dicarbonyl precursor. The synthesis of 2-chloro-3-methylquinoxaline, for example, involves the treatment of 2-hydroxy-3-methylquinoxaline (B154303) with phosphorus oxychloride. nih.gov

1,3,4-Oxadiazole (B1194373) Derivatives: The synthesis of 1,3,4-oxadiazoles commonly involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govnih.gov A plausible, though not explicitly documented, pathway could involve the conversion of this compound to its corresponding acid hydrazide, which could then undergo cyclization to form a 1,3,4-oxadiazole ring bearing the (2-chloro-5-fluoro-phenoxy)methyl substituent.

Role in the Development of Agrochemical Compounds, Particularly Herbicides

The structural similarity of this compound to known phenoxy herbicides suggests its primary application lies in the agrochemical sector. Phenoxy herbicides are a class of systemic herbicides used to control broadleaf weeds.

While specific patents explicitly detailing the synthesis of a commercial herbicide directly from this compound are not readily identifiable, the broader class of aryloxyphenoxypropionate herbicides often involves intermediates with similar structural features. google.comgoogleapis.com Patent literature frequently references herbicidal compositions containing various phenoxy derivatives, indicating the importance of this chemical class in agriculture. google.comgoogleapis.com For example, herbicidal formulations often include aryloxyphenoxypropionate herbicides as the active ingredient. google.com

Exploration of Fluorinated Organic Compounds for Advanced Materials and Chemical Reagents

The presence of a fluorine atom in this compound is significant, as fluorinated organic compounds are of great interest in materials science. The unique properties of fluorine, such as high electronegativity and the strength of the carbon-fluorine bond, impart desirable characteristics to materials.

Fluorinated compounds are explored for applications in:

Polymers with enhanced thermal and chemical stability.

Advanced coatings with low surface energy.

Specialized electronic materials.

While research directly utilizing this compound in these areas is not widely published, the broader field of fluorinated materials is an active area of investigation.

Future Research Directions and Unexplored Avenues

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards green and sustainable practices to minimize its environmental footprint. omicsonline.org Future research on the synthesis of Methyl (2-chloro-5-fluoro-phenoxy)-acetate and its derivatives should focus on developing methodologies that align with the principles of green chemistry. mdpi.com

Key areas for innovation include:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a more environmentally friendly alternative to traditional chemical catalysts. omicsonline.orgastrazeneca.com Research could explore enzymatic pathways for the etherification step, potentially leading to higher selectivity, milder reaction conditions, and reduced waste. astrazeneca.com This approach would be a significant departure from conventional methods that often require harsh conditions.

Alternative Solvents: Moving away from volatile and hazardous organic solvents is a core principle of green chemistry. jddhs.com Future studies should investigate the use of greener solvents, such as water, supercritical fluids, or ionic liquids, for the synthesis of phenoxyacetate (B1228835) derivatives. Aqueous micellar conditions have shown promise in other complex syntheses, improving yield and sustainability simultaneously. nih.gov

Energy-Efficient Techniques: Investigating energy-efficient synthesis methods like microwave-assisted synthesis (MAS) or ultrasound-assisted synthesis could drastically reduce energy consumption and reaction times compared to conventional heating. jddhs.com

Renewable Feedstocks: A long-term goal would be to develop synthetic routes that utilize renewable raw materials instead of petroleum-based starting materials, contributing to a more circular economy. omicsonline.org

Green Synthesis ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild conditions, reduced wasteScreening for novel enzymes, reaction optimization
Green Solvents (e.g., water)Reduced toxicity and environmental impactSolubility studies, development of aqueous reaction conditions
Microwave-Assisted SynthesisReduced reaction times, lower energy consumptionOptimization of reaction parameters, scalability studies
Renewable FeedstocksReduced reliance on fossil fuels, improved sustainabilityDevelopment of new synthetic pathways from bio-based precursors

In-Depth Mechanistic Studies of Chemical Reactions and Catalysis

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing novel catalysts. For the synthesis of this compound, which likely involves steps such as etherification and potentially chlorination google.com, in-depth mechanistic studies are warranted.

Future research should focus on:

Kinetic Studies: Detailed kinetic analysis of the key reaction steps can elucidate the rate-determining steps and provide insights into the reaction mechanism. This knowledge is essential for process optimization and scaling.

Catalyst Development: While traditional syntheses may use acid or base catalysts google.com, research into novel, highly efficient, and recyclable catalysts is a key avenue. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. jddhs.com The synthesis and characterization of catalysts are critical steps in this process. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and catalyst-substrate interactions. These theoretical studies can guide experimental work and accelerate the discovery of more efficient catalytic systems.

Advanced Spectroscopic Characterization of Isomers and Polymorphs

The substitution pattern on the phenyl ring of this compound allows for the existence of various isomers. Furthermore, the solid-state form of this compound and its derivatives can exhibit polymorphism, where different crystalline structures can lead to different physical properties.

Unexplored avenues in this area include:

Isomer Synthesis and Characterization: A systematic synthesis of all possible positional isomers of chloro- and fluoro-substituted methyl phenoxyacetates would be valuable. Advanced spectroscopic techniques, including 2D NMR and high-resolution mass spectrometry, would be essential for unambiguous structure elucidation.

Polymorph Screening: A thorough investigation into the potential polymorphism of this compound is needed. This involves crystallizing the compound under various conditions and analyzing the resulting solids using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. The characterization of a precursor to a chiral beta-blocker using single-crystal XRD demonstrates the power of this approach. mdpi.com

Chiral Variants: If chiral derivatives are synthesized, determining the absolute configuration is crucial, as enantiomers can have vastly different biological activities. mdpi.com

Computational Design and Virtual Screening for Novel Chemical Functions

Computational chemistry provides powerful tools for predicting the properties of molecules and identifying potential applications, significantly reducing the time and cost associated with experimental screening. cresset-group.com

Future research directions include:

Structure-Based Virtual Screening: Using the structure of this compound as a scaffold, virtual screening campaigns can be launched to identify derivatives with potential biological activity. mdpi.com This involves docking large libraries of virtual compounds into the binding sites of biological targets like enzymes or receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives and measuring their activity (e.g., herbicidal, medicinal), QSAR models can be developed. These models correlate the chemical structure with biological activity and can be used to predict the activity of new, unsynthesized compounds.

Designing for Specific Properties: Computational methods, such as DFT, can be used to predict various properties of novel derivatives, including redox potentials and solvation energies. rsc.org This allows for the in silico design of molecules with desired electronic or physical properties for applications in materials science or as functional electrolytes. rsc.org

Computational TechniqueApplicationGoal
Molecular DockingDrug Discovery, Herbicide DesignIdentify potential binding interactions with protein targets. nih.gov
QSARLead OptimizationPredict biological activity based on chemical structure.
DFT CalculationsMaterials ScienceDesign molecules with specific electronic and physical properties. rsc.org

Comprehensive Environmental Modeling and Lifecycle Assessment of Derivatives

Given the potential use of phenoxyacetate derivatives in agriculture, a thorough understanding of their environmental fate and impact is essential. A comprehensive lifecycle assessment (LCA) provides a framework for evaluating the environmental burdens associated with a product from cradle to grave. embrapa.br

Key areas for future research are:

Environmental Fate Modeling: Models like PestLCI can be used to estimate the emission fractions of derivatives into different environmental compartments such as air, water, and soil. embrapa.brresearchgate.net These models consider factors like the physicochemical properties of the molecule, application methods, and environmental conditions. embrapa.br

Toxicity Assessment: The human toxicity and ecotoxicity of any new derivative must be evaluated. Models such as USEtox, developed under the UNEP/SETAC Life Cycle Initiative, provide a consensus framework for characterizing these impacts. dtu.dk

Lifecycle Assessment (LCA): A full LCA should be conducted for promising derivatives. This assessment quantifies the environmental impacts throughout the lifecycle, including raw material extraction, synthesis, application, and disposal. researchgate.net This holistic view is critical for ensuring that a new chemical product is truly sustainable. duke.edu The development of ontologies to connect exposure modeling and life cycle inventory modeling can facilitate data integration for more robust assessments. duke.edu

Q & A

Q. Table 1: Key Reaction Parameters

ParameterCondition
CatalystH₂SO₄ (1–2% v/v)
SolventMethanol
TemperatureReflux (~65°C)
Reaction Time4–6 hours
Yield OptimizationRecrystallization from ethanol

Advanced: How can substitution reactivity of the chloro and fluoro groups be systematically studied?

Methodological Answer:
The electron-withdrawing chloro (position 2) and fluoro (position 5) groups influence nucleophilic aromatic substitution (NAS). To analyze reactivity:

Experimental Design:

  • Use varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF) under controlled temperatures.
  • Monitor reaction progress via HPLC or ¹⁹F/¹H NMR to track substituent replacement.

Data Analysis:

  • Compare kinetic rates using Eyring plots to assess activation parameters.
  • Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps at substitution sites .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm).
  • ¹⁹F NMR: Detect the fluorine substituent (δ -110 to -120 ppm).
  • IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (expected m/z ~218.03 for C₉H₈ClFO₃) .

Advanced: How does hydrolysis of this ester impact its bioactivity in medicinal chemistry?

Methodological Answer:
Hydrolysis under basic or acidic conditions yields 2-(2-chloro-5-fluoro-phenoxy)acetic acid, a potential pharmacophore. Steps to assess bioactivity changes:

Hydrolysis Protocol:

  • Basic: NaOH (1M) in aqueous ethanol, 50°C, 2 hours.
  • Acidic: HCl (1M) in dioxane, reflux, 3 hours.

Bioactivity Assays:

  • Compare parent ester and hydrolyzed acid in enzyme inhibition (e.g., cytochrome P450 isoforms) or receptor-binding assays.
  • Use molecular docking to evaluate interactions with target proteins .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage: Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or photodegradation.
  • Handling: Use anhydrous solvents in reactions to avoid unintended hydrolysis.
  • Degradation Monitoring: Periodic NMR or TLC to check for free acid formation .

Advanced: How can computational methods predict metabolic pathways of this compound?

Methodological Answer:

Metabolism Prediction Tools:

  • Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism.

Key Parameters:

  • Cytochrome P450 binding affinity (e.g., CYP3A4, CYP2D6).
  • Glucuronidation potential of the hydrolyzed acid metabolite.

Validation:

  • Compare computational results with in vitro microsomal assays .

Basic: What synthetic derivatives are accessible from this compound?

Methodological Answer:
Common derivatives include:

  • Amides: React with primary amines (e.g., benzylamine) using DCC/HOBt coupling.
  • Nitro Derivatives: Nitration at position 4 of the aromatic ring (HNO₃/H₂SO₄).
  • Reduced Forms: Hydrogenate the ester to alcohol using LiAlH₄ .

Q. Table 2: Derivative Synthesis Pathways

Derivative TypeReagents/ConditionsApplication
AmideDCC, HOBt, R-NH₂Drug delivery systems
Nitro CompoundHNO₃, H₂SO₄, 0–5°CExplosives precursor studies
AlcoholLiAlH₄ in THF, 0°C to RTPolymer crosslinking agents

Advanced: What role does this compound play in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Variation: Modify substituents (e.g., replace Cl with Br, F with CF₃) to assess impact on bioactivity.
  • Pharmacophore Mapping: Use X-ray crystallography or molecular dynamics to identify critical binding motifs.
  • Case Study: Compare with Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (PubChem CID: DTXSID60382379) to evaluate amino vs. ester group contributions .

Basic: How to resolve contradictions in reported reaction yields?

Methodological Answer:

  • Reproducibility Checks: Verify catalyst purity, solvent dryness, and temperature control.
  • Advanced Analytics: Use GC-MS or HPLC to quantify side products (e.g., di-substituted byproducts).
  • Literature Comparison: Cross-reference protocols from (Ronald et al., 1974) and , noting solvent/catalyst differences .

Advanced: What strategies optimize enantioselective synthesis of chiral analogs?

Methodological Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones.
  • Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.
  • Analysis: Chiral HPLC or polarimetry to determine enantiomeric excess (ee) .

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